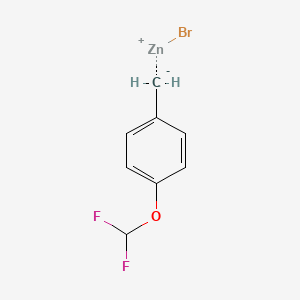
(4-(Difluoromethoxy)benZyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Difluoromethoxy)benzyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic reagent. The presence of the difluoromethoxy group enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(difluoromethoxy)benzyl)zinc bromide typically involves the reaction of (4-(difluoromethoxy)benzyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-(Difluoromethoxy)benzyl) bromide+Zn→(4-(Difluoromethoxy)benzyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities and achieve the desired concentration in tetrahydrofuran.
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethoxy)benzyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Negishi coupling reactions to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Reagents: Common reagents include organic halides, palladium or nickel catalysts, and bases such as potassium carbonate.
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to facilitate the coupling process.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (4-(difluoromethoxy)benzyl)zinc bromide is used for the synthesis of various organic compounds through cross-coupling reactions. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of complex molecular architectures.
Biology and Medicine
In biological and medicinal research, this compound is utilized in the synthesis of bioactive molecules and pharmaceutical intermediates. Its reactivity and selectivity enable the creation of compounds with potential therapeutic applications.
Industry
In the industrial sector, this compound is employed in the production of advanced materials and specialty chemicals. Its role in the synthesis of polymers and other high-performance materials highlights its industrial significance.
Mechanism of Action
The mechanism of action of (4-(difluoromethoxy)benzyl)zinc bromide involves the transfer of the benzyl group to an electrophilic partner in the presence of a catalyst. The zinc atom facilitates the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium or nickel catalyst. This process leads to the formation of a new carbon-carbon bond, completing the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
- (2-(Difluoromethoxy)benzyl)zinc bromide
- (4-(Trifluoromethyl)benzyl)zinc bromide
- 2,5-Difluoro-4-methoxyphenylzinc bromide
Uniqueness
(4-(Difluoromethoxy)benzyl)zinc bromide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical transformations compared to its analogs. The difluoromethoxy group also enhances the compound’s stability and solubility in organic solvents, making it a preferred choice in various synthetic applications.
Properties
Molecular Formula |
C8H7BrF2OZn |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
bromozinc(1+);1-(difluoromethoxy)-4-methanidylbenzene |
InChI |
InChI=1S/C8H7F2O.BrH.Zn/c1-6-2-4-7(5-3-6)11-8(9)10;;/h2-5,8H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
GQFRBZHAUBYPRI-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)OC(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















